

# An In-Depth Technical Guide to RG 6866: A 5-Lipoxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**RG 6866** is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are powerful mediators of inflammation. Identified as N-hydroxy-N-methyl-2-[4-(phenylmethoxy)phenyl]acetamide, **RG 6866** has demonstrated significant inhibitory activity both in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory disorders. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **RG 6866**, including detailed experimental protocols and a visualization of its mechanism of action within the 5-lipoxygenase signaling pathway.

## **Chemical Structure and Properties**

**RG 6866**, also known by its synonym N-methyl-4-benzyloxyphenylacetohydroxamic acid, is a hydroxamic acid derivative. Its chemical identity has been confirmed with the CAS Registry Number 120602-97-3.[1]

Chemical Structure:

Table 1: Physicochemical Properties of **RG 6866** 



| Property              | Value                                                            | Source |
|-----------------------|------------------------------------------------------------------|--------|
| IUPAC Name            | N-hydroxy-N-methyl-2-[4-<br>(phenylmethoxy)phenyl]aceta<br>mide  | [1]    |
| Synonyms              | N-methyl-4-<br>benzyloxyphenylacetohydroxa<br>mic acid, Rev 6866 | [1]    |
| CAS Number            | 120602-97-3                                                      | [1]    |
| Molecular Formula     | C16H17NO3                                                        | [1]    |
| Molecular Weight      | 271.31 g/mol                                                     | [1]    |
| InChIKey              | MYMPWMRYZURXNI-<br>UHFFFAOYSA-N                                  | [1]    |
| H-Bond Donor Count    | 1                                                                | [1]    |
| H-Bond Acceptor Count | 3                                                                | [1]    |

## **Mechanism of Action and Signaling Pathway**

**RG 6866** exerts its pharmacological effects by inhibiting the enzyme 5-lipoxygenase. This enzyme is a critical component of the arachidonic acid cascade, responsible for the production of leukotrienes. By blocking 5-LOX, **RG 6866** effectively halts the synthesis of pro-inflammatory leukotrienes, such as Leukotriene C4 (LTC4), which are involved in the pathophysiology of various inflammatory diseases.[2]

The generation of leukotrienes from arachidonic acid is a multi-step process initiated by the activation of 5-LOX. **RG 6866** intervenes early in this pathway, preventing the formation of the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and consequently, the downstream leukotrienes.[2]

**Figure 1:** Mechanism of action of **RG 6866** in the 5-lipoxygenase pathway.

## **Biological Activity and Efficacy**



Studies have demonstrated the potent inhibitory effects of **RG 6866** on 5-LOX activity in both cellular and whole-animal models.

Table 2: In Vitro and In Vivo Efficacy of RG 6866

| Assay                             | Model System                                                          | Endpoint                                                                                               | Result                                            |
|-----------------------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|---------------------------------------------------|
| In Vitro 5-LOX<br>Inhibition      | Isolated guinea pig<br>peritoneal<br>polymorphonuclear<br>(PMN) cells | Inhibition of 5-HETE formation                                                                         | IC50 = 0.20 μM[2]                                 |
| In Vitro 5-LOX<br>Inhibition      | Supernatant from PMNs                                                 | Inhibition of 5-HETE production                                                                        | IC50 = 0.23 μM[2]                                 |
| In Vivo Leukotriene<br>Inhibition | Actively sensitized guinea pigs                                       | Inhibition of LTC4 formation                                                                           | ED50 = 24.0 mg/kg<br>(oral)[2]                    |
| In Vivo Anaphylaxis<br>Model      | Actively sensitized guinea pigs                                       | Inhibition of antigen-<br>induced systemic<br>anaphylaxis and<br>LTD4-dependent<br>bronchoconstriction | Dose-dependent inhibition[2]                      |
| In Vivo Pulmonary<br>Anaphylaxis  | Actively sensitized guinea pigs                                       | Inhibition of mortality                                                                                | Significant inhibition at 50 mg/kg (intragastric) |

## **Experimental Protocols**

The following are representative protocols for the key experiments cited. The specific details are based on the methods described in the primary literature for similar assays.

### In Vitro 5-Lipoxygenase Inhibition Assay

This protocol outlines the measurement of 5-HETE (5-hydroxy-6,8,11,14-eicosatetraenoic acid) formation in isolated guinea pig peritoneal polymorphonuclear (PMN) cells.





Click to download full resolution via product page

Figure 2: Experimental workflow for the in vitro 5-LOX inhibition assay.



#### Methodology:

- Isolation of PMNs: Guinea pig peritoneal PMNs are isolated using standard procedures involving peritoneal lavage.
- Pre-incubation: The isolated PMNs are pre-incubated with varying concentrations of RG
  6866 or a vehicle control for a specified period.
- Stimulation: The cells are then stimulated with a solution of arachidonic acid to initiate the 5-LOX pathway.
- Incubation: The reaction mixture is incubated at 37°C for a defined time to allow for the enzymatic conversion of arachidonic acid.
- Termination and Extraction: The reaction is terminated, and the lipids, including 5-HETE, are extracted from the cell suspension.
- Analysis: The amount of 5-HETE produced is quantified using High-Performance Liquid Chromatography (HPLC). The IC50 value is calculated by determining the concentration of RG 6866 that causes a 50% reduction in 5-HETE formation compared to the vehicle control.

### In Vivo Inhibition of LTC4 Formation

This protocol describes the assessment of **RG 6866**'s ability to inhibit the formation of Leukotriene C4 (LTC4) in an in vivo model of anaphylaxis in guinea pigs.





Click to download full resolution via product page

**Figure 3:** Experimental workflow for the in vivo inhibition of LTC4 formation.

Methodology:



- Sensitization: Guinea pigs are actively sensitized to an antigen (e.g., ovalbumin) to induce an immune response.
- Drug Administration: A specified dose of RG 6866 or a vehicle control is administered orally to the sensitized animals.
- Antigen Challenge: After a defined period to allow for drug absorption, the animals are challenged with the antigen to induce an anaphylactic reaction and leukotriene production.
- Sample Collection: At a predetermined time point after the challenge, biological samples such as lung tissue or plasma are collected.
- Leukotriene Extraction and Quantification: Leukotrienes are extracted from the collected samples, and the concentration of LTC4 is measured using a sensitive method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS). The ED50 value is determined as the dose of RG 6866 that results in a 50% reduction in LTC4 levels compared to the vehicle-treated group.

### Conclusion

**RG 6866** is a well-characterized inhibitor of 5-lipoxygenase with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its ability to potently block the production of proinflammatory leukotrienes highlights its potential for the development of novel anti-inflammatory therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of **RG 6866** and other 5-LOX inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. RG 6866 (CAS No. 120602-97-3) Suppliers @ ChemicalRegister.com [chemicalregister.com]



- 2. The inhibition of 5-lipoxygenase by RG 6866 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to RG 6866: A 5-Lipoxygenase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679311#rg-6866-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com